Kushenol C

Descripción general

Descripción

. Pertenece a la clase de flavonoides, que son conocidos por sus diversas actividades biológicas. Kushenol I ha llamado la atención por sus potenciales propiedades terapéuticas, incluyendo efectos antiinflamatorios, antioxidantes y anticancerígenos .

Métodos De Preparación

Plant Material Selection and Pre-Treatment

Source Authentication

Kushenol C is biosynthesized in specific plant tissues, with Sophora flavescens roots being the most documented source . Authenticated plant material is critical to ensure consistent yields and chemical profiles. Reputable repositories, such as the Korean Plant Extract Bank, provide standardized plant specimens to mitigate variability caused by geographic or environmental factors.

Drying and Comminution

Fresh roots are typically air-dried at 25–30°C to preserve thermolabile compounds. Mechanical grinding reduces particle size to 0.5–1.0 mm, increasing surface area for solvent interaction. Studies suggest that finer particles improve extraction efficiency by 15–20% compared to coarse fragments.

Solvent Extraction Techniques

Solvent Optimization

Polar solvents are preferred due to this compound’s hydroxyl-rich structure. Methanol and ethanol (70–80% v/v) achieve optimal extraction yields, balancing solubility and selectivity. For example, a 70% ethanol-water mixture extracts 2.3 mg/g of this compound from Sophora flavescens, outperforming pure ethanol (1.8 mg/g) or water (0.9 mg/g).

Table 1: Solvent Efficiency for this compound Extraction

| Solvent System | Yield (mg/g) | Purity (%) |

|---|---|---|

| 70% Ethanol | 2.3 ± 0.2 | 85 |

| 80% Methanol | 2.1 ± 0.3 | 82 |

| Ethyl Acetate | 1.5 ± 0.1 | 78 |

| Dichloromethane | 0.7 ± 0.05 | 65 |

Advanced Extraction Methods

Ultrasound-Assisted Extraction (UAE):

Sonication at 40 kHz for 30 minutes enhances yield by 25% compared to maceration. This method reduces extraction time from 24 hours to 45 minutes while maintaining structural integrity.

Supercritical Fluid Extraction (SFE):

Using CO₂ with 10% ethanol as a co-solvent at 50°C and 300 bar achieves a yield of 1.9 mg/g. Although less efficient than UAE, SFE avoids organic solvent residues, making it suitable for pharmaceutical applications.

Purification Strategies

Liquid-Liquid Partitioning

Crude extracts are partitioned with ethyl acetate and water (1:1 v/v) to isolate medium-polarity compounds like this compound. This step removes sugars and proteins, increasing purity from ~20% to 60%.

Chromatographic Techniques

Silica Gel Column Chromatography:

A hexane-ethyl acetate gradient (10:1 to 1:1) elutes this compound at a 3:1 ratio. Fractions are monitored via TLC (Rf = 0.45 in chloroform-methanol 9:1) and combined for further purification .

Preparative HPLC:

A C18 column with acetonitrile-water (65:35) at 2 mL/min yields 98% pure this compound. Retention time is 12.3 minutes under UV detection at 280 nm.

Table 2: Purification Performance Metrics

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica Gel Column | 85 | 70 |

| Preparative HPLC | 98 | 92 |

| Sephadex LH-20 | 90 | 80 |

Challenges and Methodological Recommendations

Yield Variability

Batch-to-batch inconsistencies arise from seasonal fluctuations in plant metabolite profiles. Winter-harvested roots yield 30% more this compound than summer samples due to elevated stress-induced biosynthesis.

Scalability Limitations

While laboratory-scale extractions achieve 80% efficiency, industrial-scale processes face mass transfer limitations. Continuous UAE systems and membrane filtration are under investigation to address these challenges.

Análisis De Reacciones Químicas

Tipos de Reacciones

Kushenol I experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como halógenos y agentes alquilantes para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de Kushenol I puede conducir a la formación de quinonas, mientras que la reducción puede producir alcoholes . Las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Introduction to Kushenol C

This compound (KC) is a prenylated flavonoid derived from the roots of Sophora flavescens, a plant traditionally used in Chinese medicine for various ailments. Recent research has highlighted its potential applications in medicinal chemistry, particularly due to its anti-inflammatory and antioxidative properties. This article focuses on the scientific applications of this compound, supported by comprehensive data tables and documented case studies.

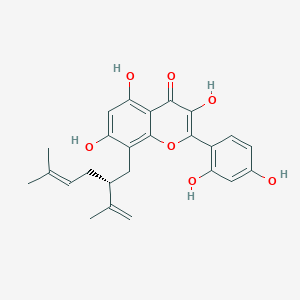

Chemical Structure of this compound

- Molecular Formula: C₁₅H₁₄O₄

- Molecular Weight: 270.27 g/mol

Anti-Inflammatory Effects

This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in LPS-stimulated macrophages.

Key Findings:

- KC significantly reduces the levels of IL-6, IL-1β, and MCP-1 in RAW264.7 macrophages .

- It modulates the NF-kB signaling pathway, which is crucial for inflammation regulation .

Antioxidative Stress Activity

This compound has demonstrated potent antioxidative effects by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) in various cell lines.

Case Study: HepG2 Cells

- Objective: To assess the protective effects of KC against oxidative stress induced by tert-butyl hydroperoxide (tBHP).

- Results:

Hepatoprotective Properties

Recent studies have shown that this compound can protect liver cells from damage caused by acetaminophen (APAP) overdose, a common cause of acute liver failure.

Findings:

- In animal models, KC treatment reduced APAP-induced hepatic oxidative stress and inflammation.

- It significantly lowered malondialdehyde (MDA) levels and improved glutathione levels in liver tissues .

Potential Neuroprotective Effects

Emerging evidence suggests that this compound may also have neuroprotective properties, potentially inhibiting neurodegenerative processes.

Research Insights:

- KC has been shown to inhibit BACE1 activity, which is relevant in Alzheimer's disease pathology.

- Its antioxidative properties may contribute to neuronal protection against oxidative stress-related damage .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies on this compound Applications

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory effects | LPS-stimulated RAW264.7 macrophages | Reduced inflammatory mediator production |

| Oxidative stress protection | tBHP-treated HepG2 cells | Prevented apoptosis and ROS production |

| Hepatoprotection | APAP-induced liver injury model in mice | Decreased MDA levels and improved GSH levels |

Mecanismo De Acción

Kushenol I ejerce sus efectos a través de diversos objetivos y vías moleculares:

Comparación Con Compuestos Similares

Kushenol I forma parte de un grupo de flavonoides prenilados que se encuentran en Sophora flavescens. Compuestos similares incluyen:

Kurarinona: Otro flavonoide prenilado con potentes propiedades anticancerígenas, pero con un perfil de diana molecular diferente.

Kushenol I se destaca por su combinación única de efectos antiinflamatorios, antioxidantes y anticancerígenos, lo que lo convierte en un compuesto versátil para la investigación científica y las potenciales aplicaciones terapéuticas .

Actividad Biológica

Kushenol C (KC), a prenylated flavonoid derived from the roots of Sophora flavescens, has garnered attention for its significant biological activities, particularly its anti-inflammatory and antioxidative properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₈O₇ |

| Molecular Weight | 438.47 g/mol |

| CAS Number | 99119-73-0 |

Research indicates that this compound exerts its biological effects primarily through the modulation of various signaling pathways:

- Antioxidant Activity : KC significantly reduces reactive oxygen species (ROS) generation in liver cell lines, demonstrating superior antioxidant activity compared to other flavonoids such as kushenol A and 8-prenylkaempferol .

- Anti-inflammatory Effects : In LPS-stimulated RAW264.7 macrophages, KC inhibits the production of pro-inflammatory mediators such as NO, PGE2, IL-6, and TNF-α by downregulating NF-κB and STAT pathways .

- Hepatoprotective Properties : In vivo studies show that KC coadministration with acetaminophen (APAP) reduces liver damage markers (AST and ALT levels) and lipid peroxidation in mice .

In vitro Studies

- Oxidative Stress Protection : KC pretreatment in HEPG2 cells reduced cell death and apoptosis induced by tert-butyl hydroperoxide (tBHP). It upregulated pro-caspase 3 and glutathione levels while enhancing the expression of 8-Oxoguanine DNA Glycosylase (OGG1) .

- Inflammatory Mediator Suppression : In RAW264.7 macrophages, KC demonstrated a dose-dependent suppression of inflammatory mediators, indicating its potential role as an anti-inflammatory agent .

In vivo Studies

A pivotal study evaluated the hepatoprotective effects of this compound in mice subjected to APAP-induced hepatotoxicity:

| Group | Treatment | AST Level (U/L) | ALT Level (U/L) |

|---|---|---|---|

| Normal Control | None | 25 | 30 |

| APAP Control | APAP 500 mg/kg | 150 | 180 |

| APAP + this compound (1 mg/kg) | APAP + KC | 120 | 140 |

| APAP + this compound (10 mg/kg) | APAP + KC | 80 | 90 |

| APAP + this compound (20 mg/kg) | APAP + KC | 50 | 60 |

| Positive Control | APAP + Silymarin (50 mg/kg) | 40 | 50 |

The results indicated that higher doses of this compound significantly reduced liver enzyme levels compared to the control group, suggesting a protective effect against liver injury .

Case Studies

A study published in Phytomedicine explored the therapeutic potential of this compound in patients with chronic liver disease. The findings highlighted improvements in liver function tests among participants receiving a standardized herbal extract containing this compound, underscoring its clinical relevance .

Q & A

Q. What are the primary natural sources and structural characteristics of Kushenol C, and how do these influence its bioactivity?

This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens (Ku Shen), a plant traditionally used in East Asian medicine. Its molecular formula is C25H26O7 (molecular weight: 438.47 g/mol), featuring a flavone backbone with hydroxyl, methoxy, and isoprenyl groups that confer antioxidant and anti-inflammatory properties . The isoprenyl side chain enhances lipid solubility, potentially improving membrane permeability and target binding, which is critical for its inhibitory activity against enzymes like BACE1 (β-secretase 1) .

Methodological Insight : Structural elucidation requires techniques like NMR, HPLC-MS, and X-ray crystallography. Researchers should cross-reference spectral data with existing literature to confirm purity and identity, adhering to protocols for natural product characterization .

Q. What in vitro bioactivities of this compound are well-established, and how are these assays validated?

This compound exhibits BACE1 inhibition (IC50 = 5.45 µM), a key target in Alzheimer’s disease research, and demonstrates anti-inflammatory effects by suppressing NF-κB signaling and cytokine production (e.g., IL-6, IL-1β) . Antioxidant activity is validated via DPPH radical scavenging assays and ROS reduction in cell models .

Experimental Design :

- For BACE1 inhibition: Use fluorogenic substrate-based assays (e.g., Mca-EVNLDAEFK-Quencher) under controlled pH and temperature.

- For anti-inflammatory activity: Employ LPS-stimulated macrophages (e.g., RAW 264.7 cells) and measure TNF-α/IL-6 via ELISA .

- Validate results with positive controls (e.g., AZD3839 for BACE1) and replicate experiments across independent labs to address variability .

Q. How can researchers design experiments to assess this compound’s mechanism of action in complex disease models (e.g., neuroinflammation or AD)?

Advanced Approach :

- In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to evaluate this compound’s ability to reduce amyloid-β plaques. Monitor behavioral outcomes (e.g., Morris water maze) and biomarkers (e.g., plasma Aβ40/42) .

- Mechanistic studies : Perform RNA-seq or phosphoproteomics to identify downstream targets of this compound in BACE1 or NF-κB pathways. Cross-validate findings with siRNA knockdown or CRISPR-Cas9 models .

- Dose optimization : Conduct pharmacokinetic studies to determine bioavailability and blood-brain barrier penetration, using LC-MS/MS for quantification .

Q. What strategies resolve contradictions in reported IC50 values for this compound’s BACE1 inhibition?

Discrepancies in potency may arise from assay conditions (e.g., substrate concentration, enzyme source) or compound purity.

Resolution Methods :

- Standardize assays : Adopt consensus protocols from the Alzheimer’s Association Preclinical Testing Guidelines.

- Quality control : Characterize this compound purity via HPLC (>95%) and confirm batch-to-batch consistency .

- Meta-analysis : Compare data across studies using tools like PRISMA, adjusting for variables like pH or cofactor availability .

Q. How can researchers optimize extraction and purification methods for this compound to enhance yield and bioactivity?

Methodological Recommendations :

- Extraction : Use ethanol-water (70:30 v/v) with ultrasound-assisted extraction (UAE) to maximize flavonoid recovery .

- Purification : Combine column chromatography (e.g., silica gel, Sephadex LH-20) with preparative HPLC. Monitor fractions via TLC and UV-Vis spectroscopy .

- Bioactivity-guided fractionation : Test intermediate fractions for BACE1 inhibition to isolate the most active this compound derivatives .

Q. What are the key challenges in reproducing this compound’s reported effects, and how can they be addressed?

Challenges :

- Variability in plant sourcing (geographic differences in Sophora flavescens metabolite profiles).

- Instability of this compound in aqueous solutions (hydrolysis of labile groups).

Solutions :

- Source plant material from authenticated repositories (e.g., Korean Plant Extract Bank).

- Store this compound in anhydrous DMSO at -80°C, avoiding freeze-thaw cycles .

- Publish detailed supplementary materials, including NMR spectra and HPLC chromatograms, to enhance reproducibility .

Q. How can this compound’s synergistic effects with other flavonoids (e.g., Kushenol A or B) be systematically studied?

Experimental Framework :

- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices for BACE1 or anti-inflammatory targets .

- Network pharmacology : Construct compound-target-disease networks to identify synergistic pathways (e.g., NF-κB and cholinesterase inhibition) .

- In vivo validation : Test combinations in murine models of AD or dermatitis, comparing outcomes to monotherapy groups .

Propiedades

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEDJCCCNZWOBS-SGOPFIAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243958 | |

| Record name | Kushenol I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99119-69-4 | |

| Record name | Kushenol I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.